molecular formula C16H15N3O3S B6638710 N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide

N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide

Cat. No. B6638710
M. Wt: 329.4 g/mol
InChI Key: UTHPBYDYQVEZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide, also known as BMA-168, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMA-168 is a benzimidazole derivative that has been found to exhibit potent antitumor activity both in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its antitumor activity, N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide.

Future Directions

There are several future directions for research on N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide. One area of interest is the development of novel formulations or delivery systems to improve the solubility and bioavailability of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide. Another area of research is the investigation of the potential synergistic effects of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide and to identify potential biomarkers for predicting the response to N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide treatment.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide involves the condensation of 2-(2-methylsulfonylphenyl)acetic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide in high yield and purity.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide can inhibit tumor growth and metastasis in animal models.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-23(21,22)14-9-5-2-6-11(14)10-15(20)19-16-17-12-7-3-4-8-13(12)18-16/h2-9H,10H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHPBYDYQVEZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-2-(2-methylsulfonylphenyl)acetamide

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